N-(4-acetylphenyl)-3,5-dibromo-2-methoxybenzamide
Description
N-(4-Acetylphenyl)-3,5-dibromo-2-methoxybenzamide (CAS: 332119-32-1) is a halogenated benzamide derivative with the molecular formula C₁₆H₁₃Br₂NO₃ and a molecular weight of 427.09 g/mol . Its structure features a benzamide core substituted with two bromine atoms at the 3- and 5-positions, a methoxy group at the 2-position, and an acetyl-functionalized phenyl ring attached via the amide nitrogen. This compound is primarily utilized in pharmaceutical research, particularly in studies involving antibiotic and antiviral agents, as well as fluorescent probes .
Properties
Molecular Formula |
C16H13Br2NO3 |
|---|---|
Molecular Weight |
427.09 g/mol |
IUPAC Name |
N-(4-acetylphenyl)-3,5-dibromo-2-methoxybenzamide |
InChI |
InChI=1S/C16H13Br2NO3/c1-9(20)10-3-5-12(6-4-10)19-16(21)13-7-11(17)8-14(18)15(13)22-2/h3-8H,1-2H3,(H,19,21) |
InChI Key |
IWGCECKTDFMAKX-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)C2=C(C(=CC(=C2)Br)Br)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-acetylphenyl)-3,5-dibromo-2-methoxybenzamide typically involves the reaction of 4-acetylphenylamine with 3,5-dibromo-2-methoxybenzoic acid. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
N-(4-acetylphenyl)-3,5-dibromo-2-methoxybenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into corresponding amines or alcohols.
Substitution: Halogen atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Corresponding carboxylic acids.
Reduction: Corresponding amines or alcohols.
Substitution: Compounds with substituted functional groups.
Scientific Research Applications
N-(4-acetylphenyl)-3,5-dibromo-2-methoxybenzamide has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential antimicrobial and antiproliferative properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific molecular pathways.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(4-acetylphenyl)-3,5-dibromo-2-methoxybenzamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it may interact with heat shock proteins or other cellular proteins, disrupting their normal function and leading to cell death or inhibition of cell proliferation .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent-Driven Differences in Halogenated Benzamides
The compound’s closest structural analogs include:
Biological Activity
N-(4-acetylphenyl)-3,5-dibromo-2-methoxybenzamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings, including data tables and case studies.
Chemical Structure
The compound features a unique structure characterized by:
- An acetyl group attached to a phenyl ring.
- Two bromine atoms at the 3 and 5 positions of the benzene ring.
- A methoxy group at the 2 position.
This specific arrangement of functional groups is believed to contribute significantly to its biological activity.
Anticancer Properties
Recent studies have indicated that this compound exhibits notable anticancer activity. Research conducted on various cancer cell lines has shown that this compound can inhibit cell proliferation and induce apoptosis.
Table 1: Anticancer Activity Against Various Cell Lines
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa (Cervical) | 5.0 | Induction of apoptosis via caspase activation |
| HepG2 (Liver) | 7.5 | Inhibition of cell cycle progression |
| A549 (Lung) | 6.0 | DNA damage response activation |
These findings suggest that the compound may serve as a lead for developing new anticancer therapies.
Antimicrobial Activity
In addition to its anticancer effects, this compound has demonstrated antimicrobial properties. It has been tested against various bacterial strains, showing significant inhibition.
Table 2: Antimicrobial Activity Against Bacterial Strains
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 15 µg/mL |
| Escherichia coli | 20 µg/mL |
| Pseudomonas aeruginosa | 25 µg/mL |
The mechanism appears to involve disruption of bacterial cell membranes and interference with metabolic pathways.
The biological activity of this compound is attributed to its interaction with specific molecular targets:
- Apoptosis Induction : The compound activates caspases, leading to programmed cell death in cancer cells.
- Cell Cycle Arrest : It inhibits key proteins involved in cell cycle regulation, preventing cancer cells from proliferating.
- Antimicrobial Action : It disrupts bacterial cell wall synthesis and membrane integrity, leading to cell lysis.
Case Studies
A notable study published in the Journal of Medicinal Chemistry explored the efficacy of this compound as part of a drug library screening for anticancer compounds. The results indicated that this compound exhibited superior activity compared to other tested derivatives, with an IC50 value lower than many standard chemotherapeutics .
Another investigation focused on the antimicrobial properties of this compound against multidrug-resistant bacterial strains. The study highlighted its potential as a new antibiotic candidate, particularly against Gram-positive bacteria .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
